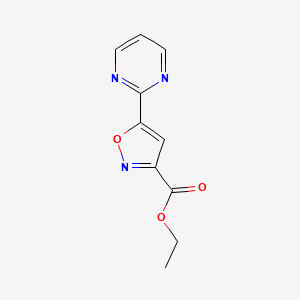
methyl 3-(4-(hydroxymethyl)phenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-(4-(hydroxymethyl)phenyl)propanoate is an organic compound that belongs to the class of cinnamate esters. It is characterized by the presence of a hydroxymethyl group attached to the cinnamate backbone. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
methyl 3-(4-(hydroxymethyl)phenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for an extended period .
Industrial Production Methods
In industrial settings, the production of methyl 4-hydroxymethylhydrocinnamate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
methyl 3-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cinnamate double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 4-carboxycinnamate.
Reduction: Formation of methyl 4-hydroxymethylhydrocinnamate.
Substitution: Formation of various substituted cinnamate esters depending on the reagents used.
科学研究应用
methyl 3-(4-(hydroxymethyl)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism by which methyl 4-hydroxymethylhydrocinnamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may modulate signaling pathways involved in cellular processes such as inflammation and apoptosis .
相似化合物的比较
Similar Compounds
Methyl 4-hydroxycinnamate: Similar structure but lacks the hydroxymethyl group.
Methyl 3-hydroxycinnamate: Hydroxyl group is positioned differently on the aromatic ring.
Methyl 4-hydroxy-3-methoxycinnamate: Contains an additional methoxy group.
Uniqueness
methyl 3-(4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
methyl 3-[4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,12H,6-8H2,1H3 |
InChI 键 |
SKQCXBPBEZCQEL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=CC=C(C=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]thiophene-2-carbaldehyde](/img/structure/B8626177.png)

![Ethyl Spiro[2.5]octane-1-carboxylate](/img/structure/B8626194.png)











